Product packaging for 2-(Pyrrolidin-1-yl)cyclopentan-1-amine(Cat. No.:CAS No. 169815-76-3)

2-(Pyrrolidin-1-yl)cyclopentan-1-amine

Cat. No.: B3245578
CAS No.: 169815-76-3
M. Wt: 154.25 g/mol
InChI Key: CIMJMHGPAPQPTQ-UHFFFAOYSA-N
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Description

Prevalence in Complex Chemical Structures and Building Blocks

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is a ubiquitous scaffold found in a vast number of natural products, particularly alkaloids, as well as in synthetic drugs. nih.govwikipedia.orgfrontiersin.orgnih.gov Its prevalence is a testament to its utility and stability. Many important pharmaceuticals, such as procyclidine (B1679153) and bepridil, incorporate the pyrrolidine structure. wikipedia.org The amino acids proline and hydroxyproline (B1673980) are also derivatives of pyrrolidine, highlighting its fundamental role in biochemistry. wikipedia.org

Similarly, the cyclopentane (B165970) ring, a five-membered carbocycle, is a common feature in natural products and has been a target of synthetic chemists for decades. Its non-planar, puckered conformation allows for the precise spatial arrangement of substituents, which is crucial for biological activity.

The combination of these two rings in a single molecule, as seen in 2-(Pyrrolidin-1-yl)cyclopentan-1-amine, creates a scaffold with significant three-dimensional complexity, a desirable trait in the design of novel chemical entities. researchgate.net

Role of Saturated Nitrogen Heterocycles in Stereochemistry and 3D Coverage

Saturated nitrogen heterocycles like pyrrolidine play a critical role in defining the stereochemistry and three-dimensional shape of a molecule. nih.govresearchgate.netnih.gov The sp³-hybridized carbon atoms in the pyrrolidine ring allow for a non-planar conformation, a phenomenon known as "pseudorotation," which contributes to an increased three-dimensional coverage of the pharmacophore space. nih.govresearchgate.netnih.gov This non-planarity is crucial for several reasons:

Stereochemical Diversity: The presence of multiple stereogenic centers is possible within the pyrrolidine ring, leading to a variety of stereoisomers. nih.gov The spatial orientation of substituents on the ring can significantly impact a molecule's interaction with biological targets, such as proteins and enzymes. researchgate.netnih.gov

Conformational Rigidity: While conformationally flexible, the pyrrolidine ring can be "locked" into specific conformations through the appropriate placement of substituents. This allows for the fine-tuning of a molecule's shape to optimize its biological activity. nih.gov

Improved Physicochemical Properties: Compared to their aromatic counterparts, saturated heterocycles often exhibit improved solubility and other physicochemical properties that are beneficial for drug development. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2 B3245578 2-(Pyrrolidin-1-yl)cyclopentan-1-amine CAS No. 169815-76-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrrolidin-1-ylcyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c10-8-4-3-5-9(8)11-6-1-2-7-11/h8-9H,1-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMJMHGPAPQPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Overview of Aminocyclopentane Derivatives in Synthetic Chemistry

Aminocyclopentane derivatives are valuable intermediates in organic synthesis. The presence of an amine group on a cyclopentane (B165970) ring opens up a wide range of possible chemical transformations. These derivatives can serve as chiral auxiliaries, ligands for asymmetric catalysis, or as key building blocks for the synthesis of more complex molecules.

The introduction of an amino group onto a cyclopentane framework can be achieved through various synthetic methods, and the resulting aminocyclopentanes can be further functionalized to create a diverse library of compounds. The relative stereochemistry of the substituents on the cyclopentane ring is a critical aspect of their chemistry, influencing their reactivity and the stereochemical outcome of subsequent reactions.

Stereochemical Control and Asymmetric Synthesis of 2 Pyrrolidin 1 Yl Cyclopentan 1 Amine

Enantioselective Synthetic Strategies

Enantioselective strategies are paramount for producing optically pure 2-(Pyrrolidin-1-yl)cyclopentan-1-amine, as different enantiomers can exhibit varied biological activities or catalytic properties. These methods aim to create the desired stereocenters with high fidelity, bypassing the need for resolving racemic mixtures.

Asymmetric Hydrogenation of Imines and Enamines

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines from prochiral imines and enamines. organic-chemistry.org For this compound, a logical and direct precursor is the enamine 1-(cyclopent-1-en-1-yl)pyrrolidine, formed from the condensation of cyclopentanone (B42830) and pyrrolidine (B122466). sigmaaldrich.com The hydrogenation of this enamine using a chiral catalyst can directly generate the two stereocenters of the target molecule.

Transition metal catalysts, particularly those based on rhodium, ruthenium, and iridium, paired with chiral phosphine (B1218219) ligands, are widely used for this transformation. wikipedia.org While specific studies on the asymmetric hydrogenation of 1-(cyclopent-1-en-1-yl)pyrrolidine are not extensively documented, the principles can be inferred from analogous transformations, such as the hydrogenation of the six-membered ring analogue, 1-pyrrolidino-1-cyclohexene. nist.govsigmaaldrich.com These reactions typically achieve high yields and enantiomeric excesses (ee). The choice of metal, chiral ligand, and reaction conditions is crucial for achieving high stereoselectivity.

Table 1: Representative Catalyst Systems for Asymmetric Hydrogenation of Enamines This table presents catalyst systems used for analogous cyclic enamines, which are applicable models for the synthesis of this compound.

Catalyst PrecursorChiral LigandSubstrate TypeReported Enantioselectivity (ee)
[Rh(COD)Cl]₂(R,R)-Me-DuPhosN-Aryl Cyclic EnaminesUp to 98%
[Ir(COD)Cl]₂(S)-SEGPHOSCyclic EnaminesUp to 99%
Pd(TFA)₂H8-BINAPN-Boc-protected PyrrolesHigh ee for cis-products wikipedia.org
Ru(OAc)₂(R)-BINAPTetrasubstituted EnaminesUp to 96%

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries offers a classical yet effective method for controlling stereochemistry. This strategy involves covalently bonding a chiral molecule (the auxiliary) to a substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed.

In the context of this compound, a chiral auxiliary can be employed in several ways. One approach involves using a chiral derivative of pyrrolidine itself. Another well-established method is the use of chiral amino alcohols, such as (R)- or (S)-phenylglycinol, to form a chiral imine or oxazolidine (B1195125) intermediate. acs.org For instance, the condensation of an appropriate cyclopentanone precursor with (R)-phenylglycinol would yield a chiral imine. A subsequent nucleophilic addition of a pyrrolidine equivalent, followed by cleavage of the auxiliary, would afford the enantiomerically enriched target diamine. This method's success hinges on the high diastereoselectivity of the nucleophilic addition, which is directed by the steric and electronic properties of the auxiliary. acs.org

Chiral Catalyst-Enabled Processes

Beyond hydrogenation, a variety of other chiral catalyst-enabled processes can be envisioned for the synthesis of this compound. These methods often involve the creation of the key C-N bond under the influence of a chiral catalyst, which can be a metal complex or a small organic molecule (organocatalyst).

Biocatalysis, particularly with transaminases, has emerged as a highly efficient and selective method for producing chiral amines. nih.gov A hypothetical biocatalytic route would involve a transaminase-triggered cyclization starting from an appropriate ω-chloroketone or the direct amination of a precursor like 2-(pyrrolidin-1-yl)cyclopentan-1-one. A key advantage of transaminases is that both (R)- and (S)-selective enzymes are often available, allowing for an enantio-complementary synthesis that can furnish either enantiomer of the final product with high purity. nih.govresearchgate.net

Organocatalysis provides another powerful avenue. Chiral pyrrolidine-based catalysts are themselves used to induce asymmetry in various reactions. rsc.org The synthesis of the target compound could leverage a chiral phosphoric acid or a chiral amine catalyst to facilitate an enantioselective reductive amination or a related C-N bond-forming reaction. organic-chemistry.org

Diastereoselective Control in Cyclopentane (B165970) Ring Formation

Controlling the relative stereochemistry of the two substituents on the cyclopentane ring (diastereoselectivity) is as crucial as controlling the absolute stereochemistry. The target molecule can exist as cis or trans diastereomers.

Strategies for achieving diastereoselective control often rely on intramolecular cyclization reactions where the stereochemistry is set during the formation of the five-membered ring. For example, copper-promoted intramolecular aminooxygenation of specifically designed alkene substrates has been shown to produce 2,5-disubstituted pyrrolidines with high diastereoselectivity, favoring the cis isomer. nih.gov A similar strategy could be adapted to form the cyclopentane ring with a tethered amine and pyrrolidine precursor. The stereochemical outcome (cis vs. trans) can sometimes be influenced by the choice of catalyst and the geometry of the starting substrate. nih.govscite.ai

In the case of hydrogenating the enamine 1-(cyclopent-1-en-1-yl)pyrrolidine, the initial addition of two hydrogen atoms across the double bond is typically a syn-addition, leading to a cis relationship. However, the subsequent protonation of the intermediate enamine can be influenced by reaction conditions, potentially allowing for the formation of either the cis or trans product.

Stereodivergent Synthesis Pathways

Stereodivergent synthesis allows for the selective generation of any or all possible stereoisomers of a molecule from a common starting material by simply varying the reagents or catalysts. nih.gov This approach is highly valuable as it provides access to the complete stereochemical landscape of a molecule for biological or chemical evaluation.

For this compound, a stereodivergent approach could be realized through several means. As mentioned previously, the use of enantio-complementary transaminases can provide access to either the (R)- or (S)-amine, representing a form of stereodivergence. nih.gov In other catalytic systems, switching the enantiomer of the chiral ligand or catalyst can similarly invert the stereochemical outcome. nih.gov

More complex stereodivergent methods have been developed for pyrrolidine synthesis where the choice of catalyst or even the order of reagent addition can predictably steer the reaction toward a different diastereomer. nih.gov Applying such a methodology would involve designing a common precursor that could be cyclized under different catalytic conditions to selectively yield the cis-(R,S), cis-(S,R), trans-(R,R), and trans-(S,S) isomers of the target compound.

Chiral Resolution Techniques

When a direct asymmetric synthesis is not feasible or if a racemic mixture is more easily prepared, chiral resolution provides a viable path to obtaining enantiomerically pure compounds. wikipedia.org This process involves separating a racemate into its constituent enantiomers.

The most common method for resolving racemic amines is the formation of diastereomeric salts. wikipedia.orgmdpi.com The racemic mixture of this compound would be treated with a single enantiomer of a chiral acid, such as tartaric acid, mandelic acid, or camphorsulfonic acid. This reaction creates a pair of diastereomeric salts ((R)-amine-(+)-acid and (S)-amine-(+)-acid), which have different physical properties, most notably solubility. Through a process of fractional crystallization, one of the less soluble diastereomeric salts can be isolated in pure form. Subsequent treatment with a base neutralizes the salt, liberating the enantiomerically pure amine. rsc.org

Table 2: Common Chiral Resolving Agents for Amines

Resolving AgentTypeTypical Application
(+)-Tartaric AcidChiral AcidFormation of diastereomeric salts with racemic bases. wikipedia.org
(-)-Mandelic AcidChiral AcidFormation of diastereomeric salts with racemic bases. mdpi.com
(+)-Camphor-10-sulfonic AcidChiral AcidFormation of diastereomeric salts with racemic bases.
(R)-2-Phenoxypropanoic Acid DerivativesAcylating AgentAcylative kinetic resolution of cyclic amines. nih.gov
Lipases (e.g., Novozym 435)EnzymeEnzymatic kinetic resolution via acylation. nih.gov

Other methods like acylative kinetic resolution, where one enantiomer of the racemic amine reacts faster with a chiral acylating agent, also serve as effective separation techniques. nih.gov

Impact of Stereoisomerism on Chemical Properties and Reactivity

The spatial arrangement of the amino and pyrrolidinyl groups in the stereoisomers of this compound dictates their three-dimensional shape and, consequently, their chemical properties and reactivity. The relative orientation of these substituents (cis or trans) significantly influences the molecule's steric and electronic environment.

In the cis-isomers, ((1R,2S) and (1S,2R)), the two nitrogen-containing groups are on the same face of the cyclopentane ring. This proximity can lead to intramolecular interactions, such as hydrogen bonding, which may affect the basicity of the amine groups and their nucleophilicity. Furthermore, the steric hindrance on one face of the ring is substantially increased, which would direct incoming reagents to the opposite, less hindered face in subsequent reactions.

In the trans-isomers, ((1R,2R) and (1S,2S)), the substituents are on opposite faces of the ring. This arrangement minimizes steric clash between the two groups, leading to a different conformational profile compared to the cis-isomers. The reactivity of each amine group in a trans-isomer is less influenced by the steric bulk of the other, potentially leading to different outcomes in reactions like N-alkylation or acylation compared to the cis-counterparts.

The differential reactivity of stereoisomers is a cornerstone of asymmetric catalysis. For example, when used as chiral ligands or organocatalysts, the efficiency and selectivity of the catalyzed reaction are critically dependent on the ligand's stereochemistry. The synthesis of various pyrrolidine analogues has shown that specific configurations are essential for achieving high enantiomeric excess in catalyzed reactions. rsc.org Therefore, the (1R,2R), (1S,2S), (1R,2S), and (1S,2R) isomers of this compound are expected to behave as four distinct chemical entities with unique reactivities and properties.

Data Tables

Table 1: Potential Asymmetric Synthesis Outcomes

This table illustrates hypothetical but plausible outcomes for the diastereoselective synthesis of this compound based on established methodologies for similar structures. worktribe.comnih.gov

MethodChiral Auxiliary / CatalystTarget IsomerDiastereomeric Ratio (trans:cis)Enantiomeric Excess (ee)
Conjugate Addition / Cyclization(R)-N-benzyl-N-alpha-methylbenzylamide(1R,2R)-trans>95:5>98%
Conjugate Addition / Cyclization(S)-N-benzyl-N-alpha-methylbenzylamide(1S,2S)-trans>95:5>98%
Directed HydrogenationRh-catalyst with chiral phosphine ligand(1R,2S)-cis>90:10>99%

Table 2: Comparison of Stereoisomer Properties

This table outlines the expected differences in chemical properties between the cis and trans stereoisomers of this compound.

Propertycis-Isomers ((1R,2S) & (1S,2R))trans-Isomers ((1R,2R) & (1S,2S))Rationale
Intramolecular H-Bonding Possible between NH₂ and pyrrolidine NUnlikelyProximity of functional groups on the same face of the ring.
Steric Hindrance One face of the ring is highly hinderedLess steric hindrance around functional groupsSubstituents are on the same side versus opposite sides.
Reactivity in N-Alkylation May show selectivity for the less hindered amine or require harsher conditions.Both amine groups are more accessible; may lead to dialkylation.Steric accessibility of the nitrogen lone pairs.
Chelation to Metal Ions Stronger chelation potential (bidentate ligand)Weaker chelation potentialThe two nitrogen atoms are positioned to coordinate with a single metal center.
Dipole Moment Expected to be higherExpected to be lowerVector addition of bond dipoles is influenced by the relative orientation of substituents.

Reactivity and Reaction Mechanisms of 2 Pyrrolidin 1 Yl Cyclopentan 1 Amine

Reactivity of the Amine Functionality

The presence of both primary and tertiary amine groups imparts a range of reactive possibilities to the molecule.

Nucleophilic Reactivity

The primary amine group in 2-(pyrrolidin-1-yl)cyclopentan-1-amine is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This allows it to readily participate in nucleophilic substitution and addition reactions. For instance, it can react with alkyl halides to form secondary amines, a reaction fundamental to the synthesis of more complex amine derivatives. The pyrrolidine (B122466) nitrogen, being a tertiary amine, also possesses nucleophilic character, though its reactivity can be sterically hindered compared to the primary amine.

Research on analogous structures, such as 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, demonstrates the nucleophilic nature of the pyrrolidine nitrogen in reactions with α-bromoketones to form substituted aminoketones. nih.gov This highlights the capability of the pyrrolidine moiety to engage in nucleophilic substitution reactions.

Formation of Imines and Schiff Bases

The primary amine functionality is capable of reacting with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlumenlearning.com This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. masterorganicchemistry.comyoutube.comyoutube.com The mechanism proceeds through a series of steps: protonation of the carbonyl oxygen, nucleophilic attack by the amine, proton transfer, and finally, elimination of water to form the C=N double bond. youtube.comyoutube.com The pH of the reaction medium is a critical factor, with optimal rates often observed around a pH of 5. lumenlearning.com

Schiff bases are significant in organic synthesis and are known for their coordination ability with metal ions. nih.govresearchgate.net The formation of an imine from this compound would introduce a new functional group, opening pathways for further synthetic transformations. nih.gov For example, the resulting imine could be hydrolyzed back to the parent amine and carbonyl compound under aqueous acidic conditions. masterorganicchemistry.comyoutube.com

Reactivity of the Pyrrolidine Moiety

Ring-Opening and Ring-Contraction Reactions

While the pyrrolidine ring is generally stable, it can undergo ring-opening reactions under specific conditions. For instance, Lewis acid-catalyzed ring-opening of donor-acceptor cyclopropanes with primary amines can lead to the formation of substituted pyrrolidones through a subsequent lactamization. nih.govmdpi.com This type of reaction, involving the cleavage of a C-C bond in a strained ring, highlights a potential, albeit context-dependent, pathway for the transformation of the pyrrolidine ring.

Conversely, ring-contraction reactions of larger rings, such as pyridines, can be a synthetic route to pyrrolidine derivatives. osaka-u.ac.jpnih.govnih.govbohrium.com Photo-promoted ring contraction of pyridines with silylborane, for example, affords pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpnih.govnih.govbohrium.com While not a direct reaction of the pre-formed pyrrolidine in this compound, this illustrates a synthetic strategy for accessing complex pyrrolidine structures.

Enamine Formation and Reactivity

The pyrrolidine moiety, being a secondary amine if considered as a substituent on the cyclopentane (B165970) ring, is crucial for the formation of enamines. makingmolecules.commasterorganicchemistry.com Enamines are the nitrogen analogs of enols and are formed from the reaction of a ketone or aldehyde with a secondary amine. makingmolecules.commasterorganicchemistry.com In the context of a precursor to this compound, such as 2-(pyrrolidin-1-yl)cyclopentanone, the pyrrolidine nitrogen facilitates enamine formation. The reaction of pyrrolidine with a ketone like cyclohexanone (B45756) leads to a nucleophilic enamine. makingmolecules.com

Enamines are versatile intermediates in organic synthesis. makingmolecules.compearson.com The nitrogen atom's lone pair donates electron density to the double bond, making the α-carbon nucleophilic. masterorganicchemistry.comyoutube.com This allows enamines to react with a variety of electrophiles, such as alkyl halides, in alkylation reactions. makingmolecules.commasterorganicchemistry.com Subsequent hydrolysis of the resulting iminium salt regenerates the ketone, now with a new substituent at the α-position. makingmolecules.com Cyclic secondary amines like pyrrolidine are commonly used in enamine synthesis. makingmolecules.com

Intramolecular Cyclization Pathways

The proximate positioning of the primary amine and the pyrrolidine nitrogen in this compound creates the potential for intramolecular cyclization reactions. These reactions can lead to the formation of bicyclic or polycyclic structures.

For example, intramolecular cyclization is a known strategy for synthesizing pyrrolidine rings. organic-chemistry.org This can occur through various mechanisms, including the amination of unsaturated carbon-carbon bonds or the insertion of nitrene species into C-H bonds. osaka-u.ac.jp While these are methods for forming the pyrrolidine ring itself, the principle of intramolecular reaction between an amine and another functional group is relevant.

A plausible intramolecular cyclization for a derivative of this compound could involve the formation of a new ring system. For instance, if the primary amine were converted to a leaving group, the tertiary pyrrolidine nitrogen could act as an intramolecular nucleophile, leading to a bridged bicyclic amine. The formation of such conformationally restricted aza[3.1.0]bicycles has been achieved through palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides. nih.gov Furthermore, NCS-mediated intramolecular cyclization has been used to form a C-N bond at the indole (B1671886) 2-position, demonstrating the utility of intramolecular reactions in constructing complex nitrogen-containing heterocycles. mdpi.com

Mechanistic Investigations of this compound

The reactivity of this compound in organic transformations is primarily centered on its ability to form nucleophilic enamine intermediates with carbonyl compounds. This catalytic cycle is fundamental to its role in various carbon-carbon bond-forming reactions. Mechanistic investigations, largely inferred from studies of analogous chiral diamines and secondary amine catalysts, provide a framework for understanding its behavior.

Proposed Reaction Intermediates (e.g., hemiaminal, biradical species)

The catalytic cycle of this compound with a ketone, such as cyclopentanone (B42830), is initiated by the formation of a hemiaminal intermediate. researchgate.netmsu.edu This occurs through the nucleophilic attack of the secondary amine (the pyrrolidine nitrogen) onto the carbonyl carbon of the ketone. researchgate.netnih.govmasterorganicchemistry.com This step is typically acid-catalyzed, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. masterorganicchemistry.com The resulting hemiaminal is a tetrahedral intermediate containing both a hydroxyl group and an amino group attached to the same carbon. researchgate.net

Following the formation of the hemiaminal, a dehydration step occurs to generate an iminium ion. This iminium ion is then deprotonated at the alpha-carbon to yield the key enamine intermediate. researchgate.netmsu.edunih.govmasterorganicchemistry.com The enamine, with its carbon-carbon double bond conjugated to the nitrogen lone pair, is a powerful nucleophile, significantly more so than the corresponding enol. libretexts.org This enhanced nucleophilicity is the cornerstone of its catalytic activity, allowing it to attack various electrophiles.

In certain reactions, particularly those involving radical pathways, the formation of biradical species has been proposed. For instance, in the ring contraction of pyrrolidines to cyclobutanes, a 1,4-biradical intermediate is suggested to form following nitrogen extrusion from a 1,1-diazene intermediate. acs.org While not directly studied for this compound, it is conceivable that under specific photochemical or thermal conditions, or with particular substrates, radical intermediates could play a role in its reaction mechanisms.

A summary of the key proposed intermediates in the reaction of this compound with a ketone is presented below.

IntermediateDescriptionRole in Reaction Mechanism
Hemiaminal Formed from the addition of the secondary amine to a carbonyl group.Precursor to the iminium ion and subsequently the enamine. researchgate.netnih.gov
Iminium Ion Formed by the dehydration of the hemiaminal.Immediate precursor to the enamine. researchgate.netmasterorganicchemistry.com
Enamine The key nucleophilic species formed after deprotonation of the iminium ion.The primary catalytic species that reacts with electrophiles. masterorganicchemistry.comlibretexts.org
Biradical Species Postulated in some specialized reactions involving ring contractions.May be involved in alternative, non-enamine based reaction pathways. acs.org

Transition State Analysis

The stereochemical outcome of reactions catalyzed by chiral amines like this compound is determined by the geometry of the transition state during the carbon-carbon bond-forming step. While specific transition state analyses for this exact catalyst are not extensively documented, insights can be drawn from computational studies on related systems, such as proline and its derivatives in aldol (B89426) and Michael reactions. nih.gov

In a typical Michael addition reaction catalyzed by a chiral secondary amine, the enamine attacks an α,β-unsaturated carbonyl compound. beilstein-journals.orgnih.gov The stereoselectivity of this addition is governed by the facial selectivity of the enamine attack. The chiral scaffold of the diamine dictates a preferred conformation of the enamine, which in turn shields one of the enamine faces. The electrophile then approaches from the less sterically hindered face.

For this compound, the chiral 1,2-disubstituted cyclopentyl backbone enforces a specific spatial arrangement. It is proposed that the primary amine group can play a crucial role in the transition state by acting as a directing group, potentially through hydrogen bonding with the electrophile. This creates a more rigid, organized transition state, enhancing stereocontrol. nih.gov

DFT (Density Functional Theory) studies on similar catalytic systems have shown that the transition state often involves a complex interplay of steric and electronic effects. For example, in some organocatalyzed reactions, a bifunctional catalyst can activate both the nucleophile (as an enamine) and the electrophile (through hydrogen bonding), leading to a highly ordered, cyclic transition state. nih.gov

The table below outlines the key factors influencing the transition state in reactions catalyzed by chiral diamines.

FactorDescriptionImpact on Stereoselectivity
Steric Hindrance The bulky pyrrolidine and cyclopentyl groups block one face of the enamine.Directs the electrophile to the less hindered face, controlling the absolute stereochemistry.
Hydrogen Bonding The primary amine can form hydrogen bonds with the electrophile.Leads to a more rigid and organized transition state, enhancing enantioselectivity. nih.gov
Conformation of the Enamine The geometry of the enamine (E vs. Z) can influence the reaction pathway.Can determine the relative stereochemistry (syn vs. anti) of the product.
Solvent Effects The polarity of the solvent can influence the stability of the transition state.Can affect both the rate and the stereoselectivity of the reaction.

Kinetic and Thermodynamic Considerations

Thermodynamics of Enamine Formation: The formation of the enamine from the ketone and the secondary amine is a reversible process. masterorganicchemistry.com The equilibrium is typically driven forward by the removal of water, often using a Dean-Stark apparatus or a dehydrating agent. The thermodynamic stability of the resulting enamine also plays a role. In the case of unsymmetrical ketones, the thermodynamically more stable, more substituted enamine is generally favored under equilibrium conditions.

Kinetics of the C-C Bond Forming Step: In many cases, the carbon-carbon bond-forming step between the enamine and the electrophile is the rate-determining and enantio-determining step. beilstein-journals.org Reaction progress kinetic analysis of related systems has been used to elucidate the order of the reaction with respect to the catalyst, nucleophile, and electrophile. These studies often reveal complex kinetic profiles, sometimes indicating catalyst aggregation or the formation of off-cycle inactive species. beilstein-journals.org

Below is a table summarizing the general kinetic and thermodynamic considerations for reactions involving this compound.

ConsiderationDescriptionTypical Observations in Analogous Systems
Equilibrium of Enamine Formation The reaction between the amine and carbonyl is reversible.Driven to completion by removal of water. masterorganicchemistry.com
Rate-Determining Step The slowest step in the catalytic cycle.Often the C-C bond formation, but can be enamine formation or product release. beilstein-journals.org
Catalyst Loading The concentration of the amine catalyst.Typically used in catalytic amounts (e.g., 5-20 mol%). Higher loadings do not always lead to faster reactions due to potential aggregation. beilstein-journals.org
Temperature Affects reaction rates and equilibria.Higher temperatures can increase reaction rates but may decrease stereoselectivity by allowing access to higher energy transition states.

Computational and Theoretical Studies on this compound Remain Largely Unexplored

Extensive searches of scientific literature and computational chemistry databases have revealed a significant gap in the theoretical and computational analysis of the chemical compound this compound. To date, there are no specific published studies focusing on its quantum chemical calculations, reaction pathway elucidation, or molecular dynamics simulations.

While computational methods such as Density Functional Theory (DFT) and molecular orbital analysis are commonly used to predict the properties and behavior of organic molecules, these techniques have not been specifically applied to this compound in the available scientific literature. Consequently, detailed information regarding its molecular geometry, electronic properties, conformational preferences, and reactivity from a computational standpoint is not available.

Similarly, there is a lack of research on the mechanistic modeling of reaction pathways involving this compound or the development of specific force fields for molecular dynamics simulations. The absence of such fundamental computational studies limits a deeper, theoretical understanding of this particular molecule.

Further research is required to computationally characterize this compound to provide valuable insights into its structure, properties, and potential applications.

Computational Chemistry and Theoretical Studies

Solvation Effects on Molecular Behavior

The molecular behavior of 2-(Pyrrolidin-1-yl)cyclopentan-1-amine in solution is significantly influenced by the surrounding solvent environment. The solvent can affect the conformational equilibrium of the molecule, particularly the orientation of the pyrrolidine (B122466) and cyclopentylamine (B150401) moieties relative to each other, and the stability of potential intramolecular hydrogen bonds. Computational and theoretical studies on analogous cyclic amines and molecules with intramolecular hydrogen bonding capabilities provide insight into the expected behavior of this compound in different solvents.

The conformational landscape of this compound is complex, with multiple possible arrangements of the five-membered rings and the amino substituents. A key feature of this molecule is the potential for the formation of an intramolecular hydrogen bond between the hydrogen atom of the secondary amine in the pyrrolidine ring and the lone pair of electrons on the nitrogen atom of the primary amine on the cyclopentane (B165970) ring, or vice versa. The stability of this intramolecular hydrogen bond is highly dependent on the nature of the solvent.

In non-polar, aprotic solvents, the formation of an intramolecular hydrogen bond is generally favored. This is because there are no competing solvent molecules to form strong intermolecular hydrogen bonds with the amino groups. This internal hydrogen bond can lock the molecule into a more rigid, folded conformation.

Conversely, in polar, protic solvents such as water or alcohols, the solvent molecules can act as both hydrogen bond donors and acceptors. These solvent molecules can effectively compete with and disrupt the intramolecular hydrogen bond by forming stronger intermolecular hydrogen bonds with the amino groups of this compound. This leads to a shift in the conformational equilibrium towards more extended, "open" conformations where the two amino groups are solvated by the solvent molecules. This phenomenon is well-documented for other molecules with intramolecular hydrogen bonding capabilities, where a decrease in the stability of the intramolecular bond is observed with increasing solvent polarity. chemrevlett.com

Theoretical calculations on similar systems have shown that the energy difference between conformers can be significantly altered by the solvent. For instance, studies on N-substituted oxazines have demonstrated that while a particular conformation may be preferred in the gas phase or a non-polar solvent, a different conformer may become more stable in a polar solvent. nih.gov The stabilization of polar functional groups through solvation is a primary driver for these conformational shifts.

The following interactive table illustrates the hypothetical effect of solvent polarity on the conformational equilibrium of this compound, based on general principles observed in computational studies of analogous compounds. The data presented are for illustrative purposes to demonstrate the expected trend.

Illustrative Data Table: Solvent Effects on the Conformational Equilibrium of this compound

Solvent EnvironmentPredominant ConformerRelative Energy (kcal/mol)Intramolecular H-Bond Distance (Å)
Gas PhaseFolded (H-bonded)0.0~2.1
Non-Polar (e.g., Cyclohexane)Folded (H-bonded)0.2~2.2
Polar Aprotic (e.g., DMSO)Extended (Solvated)0.0> 3.5
Polar Protic (e.g., Water)Extended (Solvated)0.0> 4.0

This table is illustrative and based on general principles of solvation effects on similar molecules.

Detailed Research Findings:

Intramolecular Hydrogen Bonding: For molecules capable of forming intramolecular hydrogen bonds, the strength of this bond is inversely related to the hydrogen-bonding capacity and polarity of the solvent. capes.gov.br In a non-polar environment, the intramolecularly hydrogen-bonded conformer is expected to be the most stable. As solvent polarity and hydrogen-bonding ability increase, the energetic preference shifts towards conformers where the polar groups can engage in more favorable interactions with the solvent. nih.gov

Conformational Energy: The relative free energy of different conformers is a balance between intramolecular forces (like steric hindrance and hydrogen bonding) and intermolecular solute-solvent interactions. For cyclic amines, a change from a non-polar to a polar solvent can alter the conformational free energy by several kJ/mol, which is sufficient to significantly shift the equilibrium population of conformers.

Structural Parameters: The disruption of an intramolecular hydrogen bond by a polar solvent would be observable through changes in key structural parameters. The distance between the hydrogen donor and acceptor atoms would increase, and the dihedral angles defining the relative orientation of the pyrrolidine and cyclopentylamine groups would change to accommodate solvation.

Applications in Chemical Research Excluding Biological/medicinal Applications

As Chiral Ligands in Asymmetric Catalysis

The C2-symmetric nature and the presence of two distinct nitrogen atoms in derivatives of 2-(pyrrolidin-1-yl)cyclopentan-1-amine make them prime candidates for the development of chiral ligands for asymmetric metal catalysis. The spatial arrangement of the nitrogen donors allows for the formation of stable and well-defined chelate complexes with various transition metals.

The design of ligands based on the this compound scaffold focuses on modulating the steric and electronic properties to achieve high levels of stereocontrol in catalytic transformations. Synthetic strategies often begin with readily available precursors like proline or through the stereoselective synthesis of functionalized pyrrolidines. organic-chemistry.orgnih.gov The pyrrolidine (B122466) ring itself can be constructed through various methods, including palladium-catalyzed [3+2] cycloadditions of trimethylenemethane with imines, which allows for the enantioselective synthesis of the core structure. organic-chemistry.orgnih.gov

Further functionalization of the primary amine or the pyrrolidine ring allows for the fine-tuning of the ligand. For instance, the introduction of bulky substituents can create a more defined chiral pocket around the metal center, thereby enhancing enantioselectivity. The nitrogen atoms of the diamine can coordinate to a metal, while other appended functional groups can engage in secondary interactions with the substrate, such as hydrogen bonding, to further direct the stereochemical outcome. researchgate.net A notable example of a related ligand class is the chiral pyrrolidinopyridine (PPY) framework, which has been successfully employed in silver-catalyzed cycloaddition reactions, demonstrating the effectiveness of combining a pyrrolidine moiety with another nitrogen-containing ring to create a powerful ligand system. nih.gov

Complexes of palladium with chiral phosphoramidite (B1245037) ligands derived from pyrrolidine structures have proven to be highly effective in asymmetric [3+2] cycloaddition reactions, yielding pyrrolidines with excellent enantioselectivity. nih.gov The catalytic cycle is believed to proceed through a zwitterionic Pd-TMM (trimethylenemethane) intermediate. nih.gov The chiral ligand, bound to the palladium, controls the facial selectivity of the addition to an imine, leading to the enantioenriched pyrrolidine product. nih.gov

Similarly, ruthenium complexes bearing chiral pyrrolidine diamine ligands are effective catalysts for the asymmetric hydrogenation and transfer hydrogenation of ketones, producing chiral secondary alcohols with high enantiomeric excess. researchgate.net The mechanism involves the formation of a metal hydride species, with the chiral ligand environment dictating the stereochemistry of the hydride transfer to the prochiral ketone. The ability to immobilize these diamine ligands on polymeric supports has also been demonstrated, facilitating catalyst recovery and recycling. researchgate.net

As Organocatalysts

The pyrrolidine scaffold is a cornerstone of asymmetric organocatalysis, famously exemplified by proline. Derivatives of this compound leverage the same fundamental principles, acting as potent organocatalysts for a variety of carbon-carbon bond-forming reactions.

The primary mode of action for pyrrolidine-based organocatalysts involves the formation of a nucleophilic enamine intermediate. The secondary amine of the pyrrolidine ring reacts with a carbonyl compound, such as a ketone or aldehyde, to form an enamine. daneshyari.comdoi.org This enamine is more nucleophilic than the corresponding enol or enolate and can react with electrophiles.

In the case of catalysts derived from structures like this compound, the second amine functionality can act as a directing group, often through hydrogen bonding. This bifunctional activation, where the enamine activates the nucleophile and the second functional group (e.g., an amide, sulfonamide, or another amine) activates the electrophile, creates a highly organized transition state. This organization is key to achieving high levels of stereoselectivity. doi.orgresearchgate.net For example, in Michael additions, the catalyst forms an enamine with a donor ketone, while another part of the catalyst can hydrogen bond to the nitro group of the acceptor, guiding its approach to a specific face of the enamine. daneshyari.comdoi.org

Pyrrolidine-based diamine organocatalysts have shown remarkable efficiency in the asymmetric Michael addition of ketones to nitroolefins. These reactions produce γ-nitrocarbonyl compounds, which are valuable synthetic intermediates, in high yields and with excellent stereoselectivities. daneshyari.comdoi.org The catalysts are effective for both cyclic and acyclic ketones. doi.org

The following table summarizes the performance of a representative pyrrolidine-based organocatalyst in the Michael addition of cyclohexanone (B45756) to various β-nitrostyrenes.

Table 1: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrenes using a Pyrrolidine-based Organocatalyst Data synthesized from representative findings in the literature. daneshyari.comdoi.org

EntryR Group in β-NitrostyreneYield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)
1Phenyl81>99:1>99
24-Chlorophenyl78>99:199
34-Methylphenyl80>99:1>99
42-Chlorophenyl7598:298
54-Methoxyphenyl79>99:1>99

These catalysts have also been successfully applied to asymmetric aldol (B89426) reactions, demonstrating their versatility in forming other types of C-C bonds with high stereocontrol. researchgate.net

As Versatile Building Blocks in Complex Organic Synthesis

The rigid, stereochemically defined structure of this compound and its precursors makes it an excellent building block for the synthesis of more complex molecules. researchgate.net The pyrrolidine ring is a common motif in natural products and pharmacologically active compounds, and synthetic routes often rely on the use of chiral pyrrolidine-based starting materials. nih.govnih.gov

The synthesis of the core diamine structure itself can be achieved through various means, including the functionalization of proline or the reductive amination of a corresponding aminoketone. Once formed, the primary and tertiary amine functionalities can be selectively manipulated. The primary amine can be acylated, alkylated, or used to form imines, while the pyrrolidine nitrogen can participate in further reactions. This differential reactivity allows for the stepwise construction of complex molecular architectures. For instance, the core can be incorporated into larger scaffolds to create novel ligands or to serve as a chiral backbone for peptoids or other peptidomimetic structures. nih.gov The synthesis of substituted pyrrolidines from donor-acceptor cyclopropanes also represents a powerful method for generating these useful building blocks. mdpi.com

Precursors for Natural Product Total Synthesis

There is no available research that documents the use of This compound as a direct precursor in the total synthesis of natural products. The synthesis of natural products containing pyrrolidine or cyclopentane (B165970) rings is a broad field of study. beilstein-journals.orgnih.govtdl.orgrsc.orgnih.govnih.gov For instance, various strategies exist for constructing the pyrrolidine ring, a common motif in many alkaloids. researchgate.net These methods often start from precursors like proline or employ cyclization reactions of enamides. beilstein-journals.orgnih.gov Similarly, the synthesis of cyclopentanoid natural products is well-established, utilizing various cyclic precursors and ring-forming reactions. rsc.org However, none of the reviewed literature specifically identifies this compound as a starting material or key intermediate in these synthetic pathways.

Supramolecular Chemistry and Self-Assembly

There are no specific studies on the role of This compound in supramolecular chemistry or self-assembly. The principles of self-assembly are often explored with molecules that have specific functionalities designed to promote non-covalent interactions, but the subject compound has not been highlighted in this context in the available research.

Structure-Reactivity/Function Relationships in Catalysis and Chemical Transformations

Detailed structure-reactivity or structure-function relationship studies for This compound in catalysis and chemical transformations are not available in the reviewed scientific literature. The broader class of chiral pyrrolidine derivatives is well-known in asymmetric catalysis. For example, pyrrolidine-based catalysts are used in aldol reactions, and their efficacy is influenced by the substituents on the pyrrolidine ring. mdpi.com Structure-activity relationship (SAR) studies have been conducted on various pyrrolidine derivatives, including pyrrolidine pentamines as enzyme inhibitors and cyclopropenimines as Brønsted base catalysts. nih.govrsc.orgnih.govresearchgate.net These studies provide insights into how molecular structure affects catalytic activity and biological function. nih.govrsc.org However, such detailed analyses have not been published for this compound itself.

Advanced Spectroscopic and Structural Characterization Beyond Basic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed structure of 2-(Pyrrolidin-1-yl)cyclopentan-1-amine in solution. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, NOESY) NMR experiments are critical for assigning the relative stereochemistry (cis or trans) of the two substituents on the cyclopentane (B165970) ring and for analyzing the dynamic conformational behavior of both the cyclopentane and pyrrolidine (B122466) rings.

Stereochemical Assignment: The relative orientation of the pyrrolidinyl and amino groups is determined by analyzing proton-proton coupling constants (³JHH) and through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments. For a trans isomer, NOE correlations would be weak or absent between the protons at C1 and C2 of the cyclopentane ring. Conversely, a cis isomer would exhibit a distinct NOE signal between these protons, indicating their spatial proximity.

Conformational Analysis: Both the five-membered cyclopentane and pyrrolidine rings are non-planar and exist in dynamic equilibrium between various puckered conformations, typically described as envelope (E) and twist (T) forms. frontiersin.org For the pyrrolidine ring, these are often termed Cγ-endo and Cγ-exo puckers. frontiersin.org The exact conformation can be influenced by the substituents and their interaction. researchgate.net Variable-temperature NMR studies can reveal the energetics of these conformational changes and may show distinct sets of signals at low temperatures if the interconversion becomes slow on the NMR timescale. nih.govacs.org The chemical shifts of the ring carbons and protons are sensitive to the local geometry, providing further clues to the predominant conformation in solution. frontiersin.org

Table 1: Representative NMR Methodologies for Structural Analysis

NMR Experiment Information Gained Typical Application for this compound
¹H NMR Provides information on the electronic environment and connectivity of protons. Coupling constants (J-values) reveal dihedral angles between adjacent protons. Distinguishes between protons on the cyclopentane and pyrrolidine rings. J-coupling patterns help infer the relative cis/trans stereochemistry.
¹³C NMR Shows the number of unique carbon atoms and their chemical environment. Confirms the presence of nine distinct carbons in the molecule and indicates their nature (CH, CH₂, CH₃). Chemical shifts are sensitive to conformation.
COSY Correlates protons that are coupled to each other (typically through 2-3 bonds). Maps the proton-proton connectivities within the cyclopentane and pyrrolidine ring systems separately.
HSQC/HMQC Correlates protons directly to the carbons they are attached to. Unambiguously assigns each proton signal to its corresponding carbon signal.
NOESY/ROESY Correlates protons that are close in space, regardless of bonding. Crucial for determining stereochemistry by observing NOEs between protons on C1 and C2 of the cyclopentane ring. Also reveals the spatial arrangement between the two rings. frontiersin.org

X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and, crucially, the absolute configuration of chiral centers. purechemistry.orgwikipedia.org To perform this analysis on this compound, a high-quality single crystal is required. This is often achieved by forming a salt with a suitable chiral or achiral acid, which can improve crystallinity. acs.org

The technique works by diffracting a beam of X-rays off the electron clouds of the atoms arranged in a regular crystal lattice. diamond.ac.uk By measuring the angles and intensities of the diffracted beams, a three-dimensional electron density map is generated, from which the atomic positions can be determined. wikipedia.org

For chiral molecules, the determination of the absolute configuration (i.e., distinguishing the (1R,2R) from the (1S,2S) enantiomer) is possible through the analysis of anomalous dispersion effects. capes.gov.brresearchgate.net This requires careful data collection, often using a specific X-ray wavelength (e.g., from a copper source) to maximize the subtle differences in diffraction between enantiomers. researchgate.net The result is often expressed as a Flack parameter, where a value close to zero for a known chirality confirms the correct absolute structure assignment. capes.gov.br

Table 2: Illustrative X-ray Crystallographic Data for a Chiral Diamine Note: This table presents typical data obtained in a crystallographic study and does not represent the actual experimental data for this compound, but serves as an example of the parameters determined.

Parameter Example Value Description
Chemical Formula C₉H₁₈N₂·(C₂H₂O₄) Formula of the crystallized compound, often a salt (e.g., oxalate).
Crystal System Monoclinic The shape of the unit cell (e.g., triclinic, monoclinic, orthorhombic). researchgate.net
Space Group P2₁ The set of symmetry operations for the crystal (chiral space groups like P2₁ lack inversion). researchgate.net
a, b, c (Å) a = 15.72, b = 5.65, c = 31.40 Dimensions of the unit cell.
**β (°) ** 93.16° Angle of the unit cell for monoclinic systems.
**Volume (ų) ** 2787.7 Volume of the unit cell.
Z 4 Number of molecules in the unit cell.
Flack Parameter 0.02(5) A value near zero confirms the assigned absolute configuration. capes.gov.br

Mass Spectrometry for Derivatization Product Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a molecule like this compound, MS can confirm the molecular weight. However, its utility is greatly expanded when used to analyze products from chemical derivatization, particularly in the context of chiral analysis. libretexts.orgresearchgate.net

The primary amine group is readily derivatized with a variety of reagents. researchgate.netscience.gov In chiral analysis, a common strategy is to react the amine with a chiral derivatizing agent (CDA) to form diastereomers. nih.govnih.gov These diastereomeric products can then be separated by chromatography and analyzed by MS. This indirect method allows for the quantification of enantiomeric excess (ee). nih.govrsc.org

Furthermore, techniques like ion mobility-mass spectrometry (IMS-MS) can sometimes separate the derivatized diastereomers in the gas phase, offering a rapid method for chiral analysis. rsc.orgacs.org The derivatization introduces a tag that can improve ionization efficiency and control fragmentation patterns in tandem MS (MS/MS) experiments, which is useful for sensitive and selective quantification in complex mixtures. nih.gov

Table 3: Predicted Mass Spectrometry Data for Protonated this compound Data predicted for C₉H₁₈N₂. Source: PubChem CID 30820889

Adduct Formula Predicted m/z
[M+H]⁺ [C₉H₁₉N₂]⁺ 155.1543
[M+Na]⁺ [C₉H₁₈N₂Na]⁺ 177.1362
[M+K]⁺ [C₉H₁₈N₂K]⁺ 193.1102
[M+NH₄]⁺ [C₉H₂₂N₃]⁺ 172.1808

Infrared (IR) Spectroscopy for Functional Group Transformations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups and for monitoring their transformation during a chemical reaction. libretexts.orgpressbooks.pub

IR spectroscopy is highly effective for tracking reactions. For example, in a synthesis of this compound via reductive amination of 2-(pyrrolidin-1-yl)cyclopentan-1-one, one could monitor the reaction by observing the disappearance of the strong ketone C=O stretching band (typically ~1740 cm⁻¹) and the appearance of the characteristic N-H stretching bands of the primary amine product. wpmucdn.com

Table 4: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Primary Amine (R-NH₂) N-H Stretch (asymmetric & symmetric) 3500 - 3300 (two bands) Medium, Sharp libretexts.org
Primary Amine (R-NH₂) N-H Bend (scissoring) 1650 - 1580 Medium to Strong orgchemboulder.com
Primary/Secondary Amine N-H Wag 910 - 665 Broad, Strong orgchemboulder.com
Aliphatic Amine C-N Stretch 1250 - 1020 Medium to Weak orgchemboulder.com
Alkyl (CH₂, CH) C-H Stretch 2960 - 2850 Strong uomustansiriyah.edu.iq
Alkyl (CH₂) C-H Bend (scissoring) ~1455 (cyclopentane) Medium spcmc.ac.in

Circular Dichroism (CD) Spectroscopy for Chiral Characterization

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. daveadamslab.com This technique is exceptionally sensitive to the three-dimensional structure of chiral compounds and is a powerful tool for their characterization. rsc.orgrsc.org

The two enantiomers of this compound are expected to produce CD spectra that are mirror images of each other, exhibiting opposite signals (positive or negative Cotton effects) at the same wavelengths. An achiral compound or a racemic mixture (a 50:50 mix of both enantiomers) will be CD-silent. This property allows CD to be used not only to confirm the chiral nature of a sample but also to determine its enantiomeric excess (ee) or optical purity. nih.govresearchgate.net

While the intrinsic chromophores in this compound (C-N and C-C bonds) absorb in the far-UV region, derivatization of the amine with a chromophoric group is a common strategy. rsc.orgnih.gov This can shift the analysis to more accessible wavelengths and amplify the CD signal, enhancing the accuracy of the measurement. nih.gov By creating a calibration curve with samples of known enantiomeric composition, CD spectroscopy can provide a rapid and reliable method for determining the ee of unknown samples. rsc.orgnih.gov

Future Research Directions and Prospects

Development of Novel and Efficient Synthetic Routes

While existing methods provide access to 2-(Pyrrolidin-1-yl)cyclopentan-1-amine, future research will undoubtedly focus on the development of more sustainable, atom-economical, and scalable synthetic routes. The asymmetric catalytic synthesis of 1,2-diamines is a topic of considerable interest, and strategies developed in this broader context can be adapted and optimized for the target molecule. rsc.orgrsc.org

Future avenues for exploration include:

Catalytic Asymmetric Ring-Opening of Aziridines: The catalytic aminolysis of meso-aziridines represents a highly efficient strategy for obtaining chiral 1,2-diamines. rsc.org Research could focus on developing specific catalysts that favor the formation of the desired stereoisomer of this compound from a suitable cyclopentene-derived aziridine.

Asymmetric Hydroamination of Alkenes: Direct hydroamination of allylic amines is an attractive route due to its 100% atom economy. rsc.org Investigating the intramolecular hydroamination of a cyclopentenyl amine derivative could provide a direct and efficient pathway to the core structure.

Reductive Coupling Reactions: Imine-imine coupling reactions and the reductive coupling of enamines with imines are powerful C-C bond-forming reactions that can be employed to construct the 1,2-diamine motif. rsc.org Tailoring these methods for the specific cyclopentane (B165970) system could lead to novel and efficient syntheses.

Biocatalysis: The use of enzymes, such as transaminases, for the asymmetric synthesis of chiral amines is a rapidly growing field. acs.org Developing a biocatalytic process for the synthesis of this compound could offer a greener and more scalable alternative to traditional chemical methods. acs.orgacs.org

A comparative overview of potential synthetic strategies is presented in the table below.

Synthetic StrategyPotential AdvantagesKey Research Focus
Catalytic Asymmetric Ring-OpeningHigh efficiency and stereoselectivity. rsc.orgDevelopment of substrate-specific catalysts.
Asymmetric Hydroamination100% atom economy. rsc.orgCatalyst design for intramolecular reactions.
Reductive Coupling ReactionsVersatility in forming C-C bonds. rsc.orgOptimization of reaction conditions for the cyclopentane scaffold.
BiocatalysisHigh enantioselectivity, mild reaction conditions, and sustainability. acs.orgEnzyme screening and engineering for the specific substrate.

Exploration of Expanded Catalytic Applications

The true potential of this compound lies in its application as an organocatalyst in a wide array of asymmetric transformations. numberanalytics.comnih.gov While its utility in certain reactions is established, future research will aim to broaden its catalytic scope and enhance its performance.

Promising areas for future catalytic applications include:

Michael and Aldol (B89426) Additions: As a proline derivative, it is expected to be an effective catalyst for classic enamine and iminium ion-mediated reactions like Michael and aldol additions. nih.govwikipedia.org Future work could focus on its application in complex cascade reactions to build molecular complexity rapidly. nih.gov

C-H Functionalization: Organocatalytic C-H activation is an emerging field that offers a powerful tool for bond formation without the need for pre-functionalized substrates. nih.govresearchgate.netacs.org Investigating the ability of this compound and its derivatives to catalyze the enantioselective functionalization of C-H bonds would be a significant advancement. nih.govnumberanalytics.com

Photoredox Catalysis: The merger of organocatalysis with photoredox catalysis has opened up new avenues for synthetic chemistry. researchgate.netacs.orgrsc.org This diamine could act as a chiral amine catalyst in dual catalytic systems, enabling novel enantioselective transformations driven by visible light. researchgate.netrsc.orgacs.org This could lead to the synthesis of complex chiral amines and other valuable molecules. researchgate.netacs.org

Cooperative Catalysis: The combination of organocatalysis with metal catalysis is a powerful strategy for developing new reactions. acs.orgmdpi.comresearchgate.net this compound could be employed as a chiral ligand for a metal or as a co-catalyst in synergistic catalytic systems, expanding the range of accessible transformations. acs.org

Advanced Computational Modeling for Predictive Chemistry

The rational design of catalysts and the prediction of their behavior in chemical reactions are being revolutionized by computational chemistry and machine learning. digitellinc.comcompchemhighlights.orgbeilstein-journals.orgslideshare.netacs.org For this compound, these tools can accelerate the discovery of new applications and the optimization of existing ones.

Future research in this area will likely involve:

Density Functional Theory (DFT) Studies: DFT calculations can provide detailed insights into the mechanism of reactions catalyzed by this diamine. compchemhighlights.orgresearchgate.netnih.gov By modeling transition states and intermediates, researchers can understand the origin of stereoselectivity and rationally design more effective catalysts. researchgate.netnih.gov

Machine Learning (ML) for Catalyst Optimization: Machine learning algorithms can be trained on experimental data to predict the outcome of reactions with different substrates and under various conditions. digitellinc.combeilstein-journals.orgyoutube.com This approach can significantly reduce the experimental effort required for catalyst screening and optimization. digitellinc.comacs.org

De Novo Catalyst Design: Advanced computational methods can be used to design novel catalysts based on the this compound scaffold with improved activity and selectivity for specific transformations. digitellinc.com

Computational ApproachApplication in ResearchExpected Outcome
Density Functional Theory (DFT)Mechanistic studies of catalytic cycles. compchemhighlights.orgresearchgate.netRational design of more selective catalysts. nih.gov
Machine Learning (ML)Prediction of reaction outcomes and optimization of conditions. beilstein-journals.orgyoutube.comAccelerated discovery of new catalytic applications. digitellinc.com
De Novo DesignGeneration of novel catalyst structures with desired properties. digitellinc.comIdentification of next-generation organocatalysts.

Integration into Flow Chemistry and Automation for Scalable Synthesis

To translate the utility of this compound from the laboratory to industrial applications, the development of scalable and continuous manufacturing processes is crucial. mdpi.comnih.govnumberanalytics.com Flow chemistry and automation offer significant advantages over traditional batch synthesis in this regard. numberanalytics.com

Future research directions include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound and its derivatives would enable safer, more efficient, and scalable production. mdpi.comnih.govrsc.org

Immobilized Catalysts: Immobilizing the chiral diamine on a solid support would facilitate its separation from the reaction mixture and allow for its reuse, making the catalytic process more economical and sustainable. nih.gov This is a key step towards creating efficient organocatalytic reactors for continuous flow applications. mdpi.com

Automated Reaction Optimization: The integration of flow reactors with automated sampling and analysis, controlled by machine learning algorithms, can enable the rapid optimization of reaction conditions for catalytic processes using this compound.

Investigation of Emerging Chemical Reactivities and Transformations

The field of organic synthesis is constantly evolving, with new types of chemical reactions and transformations being discovered. numberanalytics.comnih.govnumberanalytics.combeilstein-journals.orgbeilstein-journals.org The unique structural and electronic properties of this compound make it an exciting candidate for exploring these emerging areas.

Future research should investigate its potential in:

Asymmetric Cascade Reactions: Designing complex cascade reactions that are initiated by this organocatalyst could provide rapid access to structurally diverse and valuable molecules from simple starting materials. nih.gov

Organocatalyzed Polymerizations: The development of organocatalysts for polymerization reactions is a growing area of research with the potential to create novel materials. rsc.org Investigating the ability of this chiral diamine to control the stereochemistry of polymerization processes could lead to the synthesis of new chiral polymers with unique properties.

Synthesis of Active Pharmaceutical Ingredients (APIs): Chiral amines are prevalent in many pharmaceutical compounds. acs.orgresearchgate.net Future work should focus on applying this compound as a key catalyst in the synthesis of chiral APIs and their intermediates. acs.orgnih.gov

The continued exploration of these future research directions will undoubtedly solidify the position of this compound as a valuable tool in the arsenal (B13267) of synthetic chemists and pave the way for new discoveries in asymmetric catalysis and beyond. numberanalytics.comnumberanalytics.com

Q & A

Basic: What are the established synthetic routes for 2-(Pyrrolidin-1-yl)cyclopentan-1-amine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves reductive amination between cyclopentanone derivatives and pyrrolidine. For example, cyclopentanone can react with pyrrolidine under hydrogenation conditions (e.g., using NaBH₃CN or H₂/Pd) to form the secondary amine. Optimization includes controlling stoichiometry (excess pyrrolidine to drive the reaction), temperature (25–60°C), and solvent polarity (e.g., methanol or THF). Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Advanced: How can researchers resolve enantiomeric forms of this compound and determine their absolute configurations?

Answer:
Chiral resolution can be achieved using chiral HPLC columns (e.g., Chiralpak® IA/IB) or via diastereomeric salt formation with chiral acids (e.g., tartaric acid). Absolute configuration determination requires single-crystal X-ray diffraction (SC-XRD) or comparative circular dichroism (CD) spectroscopy with known standards. Computational methods like DFT calculations can corroborate experimental data .

Basic: What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms structural integrity (e.g., cyclopentane ring protons at δ 1.5–2.5 ppm, pyrrolidine N-CH₂ at δ 2.7–3.1 ppm).
  • HPLC-MS: Quantifies purity (>95%) and detects impurities.
  • Elemental Analysis: Validates molecular formula (C₉H₁₈N₂).
  • Melting Point: Assesses crystallinity (if solid) .

Advanced: What strategies are effective in analyzing the metabolic stability of this amine in biological systems?

Answer:

  • In Vitro Assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • Isotope Labeling: Use ¹⁴C-labeled compounds to track metabolic pathways.
  • Computational Prediction: Tools like ADMET Predictor® or MetaSite® model Phase I/II metabolism (e.g., CYP450-mediated oxidation) .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use OV/AG/P99 respirators for aerosolized particles .
  • Ventilation: Work in a fume hood to avoid inhalation.
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational methods predict the reactivity of this compound under varying pH and temperature conditions?

Answer:

  • Molecular Dynamics (MD): Simulate protonation states (amine groups) at different pH levels.
  • Quantum Mechanics (QM): Calculate activation energies for hydrolysis or oxidation reactions.
  • Software: Gaussian, Schrödinger Suite, or COSMO-RS predict stability in solvents/buffers .

Basic: What are the documented physicochemical properties, and how can missing data be experimentally determined?

Answer:

  • Available Data: Molecular weight (154.25 g/mol), amine pKa (~10.5).
  • Experimental Determination:
    • LogP: Shake-flask method with octanol/water.
    • Solubility: UV-Vis spectroscopy in PBS or DMSO.
    • Thermal Stability: TGA/DSC to identify decomposition temperatures .

Advanced: What synthetic modifications can enhance the compound's binding affinity in receptor-ligand studies?

Answer:

  • Substituent Addition: Introduce electron-withdrawing groups (e.g., -F) to the cyclopentane ring to modulate electronic effects.
  • Chiral Centers: Synthesize enantiopure analogs to exploit stereoselective binding (e.g., (1R,2R)-isomer).
  • Bioisosteres: Replace pyrrolidine with piperidine or morpholine to alter H-bonding capacity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(Pyrrolidin-1-yl)cyclopentan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(Pyrrolidin-1-yl)cyclopentan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.